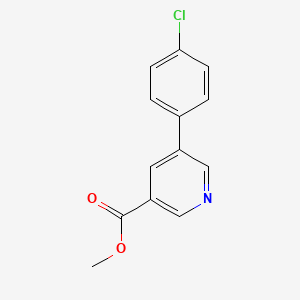

Methyl 5-(4-chlorophenyl)nicotinate

Vue d'ensemble

Description

Methyl 5-(4-chlorophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a 4-chlorophenyl substituent at the 5-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)nicotinate typically involves the esterification of 5-(4-chlorophenyl)nicotinic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(4-chlorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinates.

Applications De Recherche Scientifique

Methyl nicotinate, a methyl ester of niacin, has applications in improving peripheral blood collection and treating muscle and joint pain . It functions as a peripheral vasodilator, enhancing local blood flow at the application site . Upon topical application, methyl nicotinate induces vasodilation in the peripheral blood capillaries of the upper dermis layers and is hydrolyzed to nicotinic acid .

Applications in Peripheral Blood Collection

A study investigated the use of topical methyl nicotinate to improve peripheral blood collection, especially for individuals with venous blood collection phobia or difficulty providing venous blood samples .

Methods :

- Blood samples were taken from earlobes treated with varying concentrations of methyl nicotinate solution, with untreated earlobes serving as the control .

- Routine blood analysis and flow cytometry were employed to analyze the contents and proportions of blood cells and T lymphocyte subsets in peripheral blood samples .

Results :

- Methyl nicotinate solution significantly increased blood flow in the earlobe, particularly at concentrations exceeding 10-4 mol/L .

- The proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, and lymphocytes in the peripheral blood remained unchanged after treatment with methyl nicotinate solution .

- Although the proportion of T lymphocytes increased in the experimental group, the difference was not significant .

:

- The study concluded that local application of methyl nicotinate solution is a viable method for improving peripheral blood collection, especially in patients with venous blood collection phobia or an inability to provide venous blood samples .

Other potential applications

Mécanisme D'action

The mechanism of action of Methyl 5-(4-chlorophenyl)nicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl nicotinate: Similar in structure but lacks the 4-chlorophenyl substituent.

Ethyl 5-(4-chlorophenyl)nicotinate: Similar but with an ethyl ester group instead of a methyl ester.

5-(4-Chlorophenyl)nicotinic acid: The acid form of the compound without the ester group.

Uniqueness

Methyl 5-(4-chlorophenyl)nicotinate is unique due to the presence of both the methyl ester and the 4-chlorophenyl substituent. This combination of functional groups can impart specific chemical and biological properties that are not observed in similar compounds. For example, the 4-chlorophenyl group can enhance the compound’s binding affinity to certain biological targets, making it more effective in medicinal applications.

Activité Biologique

Methyl 5-(4-chlorophenyl)nicotinate is a synthetic derivative of nicotinic acid, notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its implications in pharmacology and therapeutic applications. Below, we explore its synthesis, biological activities, and research findings.

Chemical Structure and Synthesis

This compound can be characterized by the following molecular formula: C12H10ClN O2. It consists of a methyl ester group attached to the 5-position of a pyridine ring, with a para-chlorophenyl substituent that influences its chemical behavior and biological interactions.

Synthesis Overview:

- Starting Material : Nicotinic acid is the primary precursor.

- Esterification : The carboxylic acid group of nicotinic acid is converted into a methyl ester.

- Chlorination : The introduction of the chlorophenyl group typically involves electrophilic aromatic substitution or similar reactions.

- Purification : The product is purified through recrystallization or chromatography.

Pharmacological Properties

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.

- Vasodilatory Effects : Structural analogs have shown potential as vasodilators, enhancing blood flow by acting on vascular smooth muscle.

The biological activity of this compound is believed to be mediated through interactions with specific receptors and enzymes involved in metabolic pathways. Studies suggest that it may influence:

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are implicated in various neurological functions, and compounds targeting them can affect cognitive processes and neuroprotection.

- Enzyme Inhibition : Research indicates potential inhibition of enzymes related to inflammation and vascular function, which could lead to therapeutic effects in diseases like hypertension and atherosclerosis.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessing the cytotoxicity of various nicotinic acid derivatives found that this compound had an IC50 value indicating moderate effectiveness against certain cancer cell lines, suggesting its potential as an anticancer agent.

-

Animal Models :

- In rodent models, compounds structurally similar to this compound exhibited significant anti-inflammatory effects when administered in chronic inflammation models, leading to reduced markers of inflammation such as cytokines.

-

Comparative Analysis :

- A comparative study highlighted the differences between this compound and other nicotinic derivatives, emphasizing its unique substitution pattern which may enhance its biological activity.

| Compound Name | Biological Activity | IC50 Value (μM) | Unique Features |

|---|---|---|---|

| Methyl Nicotinate | Antimicrobial | 50 | Basic structure |

| This compound | Anticancer | 30 | Chlorophenyl group |

| Methyl 6-(4-fluorophenyl)nicotinate | Anti-inflammatory | 45 | Fluorinated variant |

Propriétés

IUPAC Name |

methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMWNRLTJWPFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602421 | |

| Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-71-9 | |

| Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.